2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether
Description
2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a triazolopyrimidine derivative characterized by a central [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenethyl group at position 2 and a dimethoxyphenyl methyl ether moiety at position 3. This compound’s structural complexity arises from its multiple methoxy groups and the triazolopyrimidine scaffold, which is known for diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H24N4O4/c1-28-17-8-5-15(6-9-17)7-10-21-25-23-24-12-11-18(27(23)26-21)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-6,8-9,11-14H,7,10H2,1-4H3 |
InChI Key |
BTQPMDUAHWLZHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring or vice versa.
Introduction of the Phenethyl Moiety: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the triazolo[1,5-a]pyrimidine intermediate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the triazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can lead to cell apoptosis and cell cycle arrest, contributing to its anticancer properties .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Melting Point: The dimethoxy groups may elevate the melting point compared to mono-methoxy analogues. For instance, compound 61 () with a single methoxy group melts at 170–171°C, while halogenated derivatives (e.g., compound 60) show higher m.p. (194–195°C) .
- Solubility : Increased lipophilicity from dimethoxy groups may reduce aqueous solubility but improve membrane permeability.
Biological Activity
The compound 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.40 g/mol
- IUPAC Name : 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether
Pharmacological Properties
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of several bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, reducing cytokine release and inflammatory markers in vitro.
The biological activity of 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is believed to involve:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors.
- Interaction with DNA : Potential intercalation or binding to DNA leading to disruption of replication processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2023) | Found anti-inflammatory effects in RAW 264.7 macrophages with reduced TNF-alpha levels upon treatment with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
